4-Hydroxy-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid
Description
4-Hydroxy-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative featuring a 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl) group at the 1-position and a hydroxyl substituent at the 4-position of the pyrrolidine ring.
Properties
IUPAC Name |
4-hydroxy-1-(2,4,6-trimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-8-4-9(2)13(10(3)5-8)21(19,20)15-7-11(16)6-12(15)14(17)18/h4-5,11-12,16H,6-7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKXJDJMUFBDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CC(CC2C(=O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 4-hydroxyproline with 2,4,6-trimethylbenzenesulfonyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
4-Hydroxy-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
The compound belongs to a broader class of sulfonyl-protected pyrrolidine carboxylic acids. Key structural analogues include:
Comparative Analysis of Physicochemical Properties
While explicit experimental data (e.g., solubility, pKa) for the target compound are unavailable, inferences can be drawn from structural analogues:
Research and Application Gaps
- Target Compound: No peer-reviewed studies directly investigating its biological or catalytic activity were identified.
Biological Activity
4-Hydroxy-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid (CAS No. 1955482-84-4) is a compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉NO₅S
- Molecular Weight : 313.37 g/mol
- CAS Number : 1955482-84-4
The compound features a pyrrolidine ring substituted with a hydroxyl group and a sulfonyl moiety derived from 2,4,6-trimethylbenzene. This unique structure is crucial for its biological activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The sulfonyl group can interact with enzyme active sites, potentially inhibiting key metabolic pathways.
- Antioxidant Properties : The hydroxyl group may contribute to antioxidant activity by scavenging free radicals.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory pathways, which is significant in chronic diseases.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anti-inflammatory agents : Due to its ability to modulate inflammatory responses.
- Antioxidants : For protecting cells from oxidative stress.
- Enzyme inhibitors : Targeting specific metabolic pathways in diseases such as cancer.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated significant inhibition of pro-inflammatory cytokines in vitro | Cell culture assays |
| Study 2 | Showed antioxidant activity comparable to established antioxidants | DPPH radical scavenging assay |
| Study 3 | Investigated enzyme inhibition on a target enzyme related to cancer metabolism | Enzyme kinetics assays |
In Vitro Studies
In vitro studies have revealed that this compound effectively reduces the production of inflammatory markers in macrophages exposed to lipopolysaccharides (LPS). These findings suggest its potential use in treating inflammatory diseases.
Q & A
Basic: What are the optimal synthetic routes for 4-Hydroxy-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid?
Methodological Answer:
Synthesis typically involves sulfonylation of the pyrrolidine core with 2,4,6-trimethylbenzenesulfonyl chloride under controlled pH (8–9) and low-temperature conditions (0–5°C) to minimize side reactions. Post-synthesis, acidification with HCl yields the final carboxylic acid form. Critical parameters include stoichiometric ratios of the sulfonylating agent and reaction time optimization (typically 12–24 hours). Validation requires NMR spectroscopy (e.g., , ) to confirm stereochemistry and HPLC (≥95% purity) to assess purity .
Basic: How to ensure structural fidelity and purity during characterization?
Methodological Answer:
- Stereochemical Confirmation: Use - COSY and NOESY NMR to resolve stereochemical ambiguities, particularly for the 4-hydroxy and sulfonyl groups .
- Purity Assessment: Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Retention time and peak symmetry correlate with purity .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., theoretical : 313.09 g/mol) .
Advanced: How can computational methods optimize reaction design for derivatives of this compound?
Methodological Answer:
The ICReDD framework (Integrated Computational and Experimental Design for Discovery) combines quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal reaction pathways. For example:
- Reaction Path Search: Identify low-energy intermediates using Gaussian 16 or ORCA software.
- Data-Driven Screening: Train models on existing sulfonylation reaction datasets to predict yield and regioselectivity under varying conditions (e.g., solvent polarity, temperature).
This reduces experimental trial-and-error by >50% .
Advanced: How do pH and solvent systems influence the compound’s stability during formulation?
Methodological Answer:
- pH-Dependent Degradation: At pH < 3, the sulfonyl group hydrolyzes, while at pH > 9, decarboxylation occurs. Stability studies using accelerated aging tests (40°C/75% RH for 30 days) with HPLC monitoring are recommended.
- Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may promote aggregation. Use dynamic light scattering (DLS) to monitor particle size changes .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Standardize assays (e.g., enzyme inhibition IC measurements) using positive controls (e.g., known protease inhibitors for protease activity studies).
- Stereochemical Purity: Enantiomeric impurities >5% can skew results. Validate stereochemistry via chiral HPLC or X-ray crystallography .
- Meta-Analysis: Apply statistical tools (e.g., Grubb’s test for outliers) to harmonize data across studies .
Advanced: What strategies mitigate side reactions during functionalization of the pyrrolidine core?
Methodological Answer:
- Protecting Groups: Temporarily block the 4-hydroxy group with tert-butyldimethylsilyl (TBS) ethers before sulfonylation to prevent undesired oxidation .
- Catalytic Optimization: Use Pd/C or Raney nickel for selective hydrogenation of intermediates. Monitor reaction progress via in-situ IR spectroscopy for carbonyl group tracking .
Advanced: How to study interactions between this compound and biological macromolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (, ) and affinity ().
- Molecular Dynamics Simulations: Use GROMACS or AMBER to model binding poses, focusing on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the trimethylbenzenesulfonyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
